tert-Butyl N-[6-(butan-2-ylsulfanyl)hexyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[6-(butan-2-ylsulfanyl)hexyl]carbamate is a chemical compound with the molecular formula C15H31NO2S and a molecular weight of 289.48 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a tert-butyl carbamate group and a butan-2-ylsulfanyl hexyl chain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[6-(butan-2-ylsulfanyl)hexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable hexyl chain containing a butan-2-ylsulfanyl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-[6-(butan-2-ylsulfanyl)hexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[6-(butan-2-ylsulfanyl)hexyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl N-[6-(butan-2-ylsulfanyl)hexyl]carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form stable complexes with various enzymes and proteins, potentially inhibiting their activity. The sulfanyl group may also participate in redox reactions, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective properties for amines.
tert-Butyl N-[2-(prop-2-en-1-ylsulfanyl)ethyl]carbamate: Another carbamate with a different sulfanyl chain.
Uniqueness
tert-Butyl N-[6-(butan-2-ylsulfanyl)hexyl]carbamate is unique due to its specific combination of a tert-butyl carbamate group and a butan-2-ylsulfanyl hexyl chain. This structure provides distinct chemical properties and reactivity, making it valuable for specialized research applications .
Eigenschaften
Molekularformel |
C15H31NO2S |
---|---|
Molekulargewicht |
289.5 g/mol |
IUPAC-Name |
tert-butyl N-(6-butan-2-ylsulfanylhexyl)carbamate |
InChI |
InChI=1S/C15H31NO2S/c1-6-13(2)19-12-10-8-7-9-11-16-14(17)18-15(3,4)5/h13H,6-12H2,1-5H3,(H,16,17) |
InChI-Schlüssel |
NKTSQNVHHJUEIH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)SCCCCCCNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.